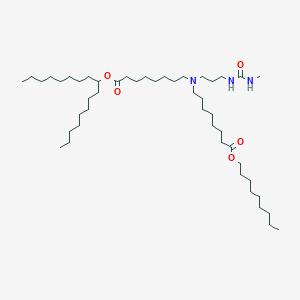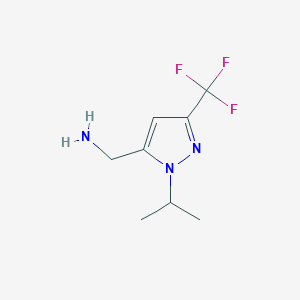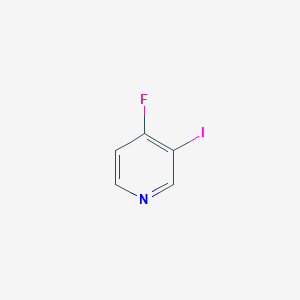
4-Fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by fluorine and iodine atoms, respectively . This compound is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyridine using iodine and a suitable oxidizing agent . Another approach involves the fluorination of 3-iodopyridine using fluorinating agents such as Selectfluor . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-fluoro-3-substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-fluoropyridine.
Scientific Research Applications
4-Fluoro-3-iodopyridine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodopyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its fluorine and iodine substituents can interact with specific molecular targets, influencing biological pathways and activities .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Similar structure but with different positional isomerism.
2-Fluoro-3-iodopyridine: Another positional isomer with different reactivity.
4-Chloro-3-iodopyridine: Chlorine substituent instead of fluorine, leading to different chemical properties.
Uniqueness
4-Fluoro-3-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
Properties
Molecular Formula |
C5H3FIN |
|---|---|
Molecular Weight |
222.99 g/mol |
IUPAC Name |
4-fluoro-3-iodopyridine |
InChI |
InChI=1S/C5H3FIN/c6-4-1-2-8-3-5(4)7/h1-3H |
InChI Key |
LRXKRGPQVZXYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


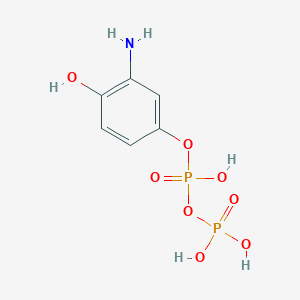
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)



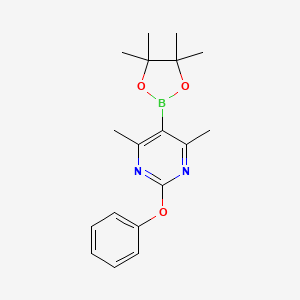
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)


![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

